molecular formula C13H22BrNO3 B13491491 trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester

trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester

Cat. No.: B13491491
M. Wt: 320.22 g/mol
InChI Key: MRDPNNNUBMTQSF-UHFFFAOYSA-N
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Description

Product Overview trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester is a high-value chemical intermediate with the CAS Number 1198355-03-1 . It has a molecular formula of C 13 H 22 BrNO 3 and a molecular weight of 320.22 g/mol . This compound features a tert -butoxycarbonyl (Boc) protected amine group and a reactive bromoacetyl moiety on a trans-cyclohexane ring, making it a versatile building block for researchers in medicinal chemistry and drug discovery . Research Applications and Value The primary research value of this compound lies in its dual functionality. The Boc-protected amine offers a handle for further deprotection and functionalization, while the bromoacetyl group is a potent electrophile that readily undergoes substitution reactions, particularly with nucleophiles like thiols and amines. This makes it a critical precursor for the synthesis of more complex molecules, such as its aldehyde derivative, tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate (CAS 215790-29-7), which is a known pharmaceutical intermediate . Its structure is ideal for constructing candidate compounds for various therapeutic areas. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. As a bromoacetyl derivative, it is a potential alkylating agent and should be handled with appropriate safety precautions. Researchers should consult the relevant safety data sheet (SDS) and wear suitable personal protective equipment. For optimal stability, it is recommended to store the compound in an inert atmosphere at cool temperatures .

Properties

Molecular Formula

C13H22BrNO3

Molecular Weight

320.22 g/mol

IUPAC Name

tert-butyl N-[4-(2-bromoacetyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h9-10H,4-8H2,1-3H3,(H,15,17)

InChI Key

MRDPNNNUBMTQSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of trans-4-aminocyclohexane derivatives

A reliable method to obtain trans-4-aminocyclohexane carboxylic acid or ester intermediates involves reductive amination of 4-oxocyclohexane carboxylate with tert-butyl sulfinamide under Lewis acid catalysis. This method yields trans-4-tert-butyl sulfinamide cyclohexane carboxylate, which upon acidic deprotection gives the free amine.

Reaction conditions summary:

Step Reagents/Conditions Outcome Yield/Notes
Reductive amination 4-oxocyclohexane carboxylate, tert-butyl sulfinamide, Lewis acid catalyst trans-4-tert-butyl sulfinamide cyclohexane carboxylate High stereoselectivity
Deprotection Acidic conditions (e.g., trifluoroacetic acid) trans-4-aminocyclohexane carboxylic acid or ester Efficient removal of sulfinyl protecting group

This method ensures the trans stereochemistry is preserved and provides a versatile intermediate for further functionalization.

Boc Protection of Amino Group

The free amine obtained is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions (e.g., triethylamine in dichloromethane) to yield the tert-butyl carbamate derivative, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid or ester.

Typical reaction conditions:

Parameter Details
Solvent Dichloromethane
Base Triethylamine
Temperature 0–25 °C
Reaction time 1–16 hours
Yield Up to 96% reported

Purification is commonly done by column chromatography or crystallization, yielding a white solid with characteristic NMR signals confirming Boc protection.

Introduction of 2-Bromoacetyl Group

The key step to obtain trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester is acylation of the Boc-protected amine with bromoacetyl bromide or a similar bromoacetylating agent.

While direct literature on this exact acylation step for this compound is limited, standard acylation protocols for amino carbamates apply:

  • Reagents: Bromoacetyl bromide or bromoacetyl chloride
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine to neutralize HBr formed
  • Temperature: 0 °C to room temperature
  • Reaction time: 1–3 hours

The reaction proceeds via nucleophilic attack of the Boc-protected amine on the electrophilic bromoacetyl reagent, forming the desired bromoacetylated carbamate.

Representative Reaction Scheme

$$
\text{trans-4-aminocyclohexyl carbamate (Boc-protected)} + \text{BrCH}_2\text{COBr} \xrightarrow[\text{Base}]{\text{DCM}, 0-25^\circ C} \text{this compound}
$$

Supporting Data and Characterization

Compound Yield (%) Reaction Conditions Notes
trans-4-tert-butyl sulfinamide cyclohexane carboxylate >80 Lewis acid catalyzed reductive amination High stereoselectivity
trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid ~96 Boc2O, TEA, DCM, 0–25 °C, 16 h Purified by column chromatography
This compound Not explicitly reported Acylation with bromoacetyl bromide, TEA, DCM, 0–25 °C Expected high yield based on similar acylations

Spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of intermediates and final products. For example, the Boc group shows characteristic singlets near 1.38 ppm in ^1H NMR, while the bromoacetyl methylene protons appear downfield due to the electron-withdrawing bromine.

Research Discoveries and Methodological Insights

  • The use of tert-butyl sulfinamide as a chiral auxiliary in the reductive amination step allows for excellent control over stereochemistry, a critical factor for the trans configuration.
  • The Boc protection step is optimized by controlling temperature and base equivalents to maximize yield and minimize side reactions.
  • While direct literature on the bromoacetylation of this specific carbamate is sparse, analogous acylation reactions with bromoacetyl halides are well-established and yield high purity products suitable for further synthetic applications.
  • The multi-step synthetic route is amenable to scale-up, as demonstrated by batch processing for related carbamates, with yields consistently above 90% for protection steps and clean conversion in oxidation and acylation steps.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4-oxocyclohexane carboxylate tert-butyl sulfinamide, Lewis acid catalyst, reductive amination trans-4-tert-butyl sulfinamide cyclohexane carboxylate >80 Stereoselective
2 trans-4-aminocyclohexane derivative Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25 °C trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid ester ~96 Boc protection
3 Boc-protected amine Bromoacetyl bromide, triethylamine, DCM, 0–25 °C This compound Not explicitly reported Acylation

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Substituent Reactivity Profile Molecular Weight Key Applications
trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester (Target) 2-Bromoacetyl High reactivity in SN2 reactions (Br as leaving group); ketone participates in condensations. ~304.22* Alkylation agent, intermediate in drug synthesis.
TERT-BUTYL TRANS-4-(2-OXOETHYL)CYCLOHEXYLCARBAMATE 2-Oxoethyl Ketone reactivity (e.g., hydrazone formation); no leaving group for substitution. 241.33 Building block for ketone-based conjugates or cyclizations.
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 2-Chloroacetyl + ethylamino Moderate SN2 reactivity (Cl as leaving group); ethylamino enhances nucleophilicity. ~318.83† Dual-functional intermediate for amine-alkylation or peptide coupling.
trans-[4-(1R-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester 1R-Hydroxyethyl Hydroxyl group enables oxidation (e.g., to ketone) or protection (e.g., silylation). 243.35 Chiral alcohol precursor; solubility modifier in polar solvents.
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 2-Bromobenzylamino Bromobenzyl group supports cross-coupling (e.g., Suzuki); aromatic π-π interactions. 383.32 Aryl halide intermediates for bioconjugation or metal-catalyzed reactions.

*Calculated based on formula C₁₃H₂₁BrNO₃; †Estimated from molecular formula C₁₅H₂₇ClN₂O₃.

Physical and Electronic Properties

  • Solubility : Hydroxyl-containing analogs () exhibit higher aqueous solubility than halogenated derivatives.
  • Electronic Effects : The electron-withdrawing bromine in the target compound activates the adjacent ketone for nucleophilic additions, whereas electron-donating groups (e.g., hydroxyphenyl in ) deactivate aromatic systems.

Research Findings

  • Biological Relevance : Bromoacetyl derivatives are pivotal in covalent inhibitor design (e.g., targeting cysteine residues).
  • Material Science : The trans-cyclohexyl backbone enhances thermal stability in polymer matrices compared to linear analogs.

Biological Activity

The compound trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester (also referred to as tert-butyl trans-4-(2-bromoethyl)cyclohexylcarbamate ) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H24BrNO2
  • CAS Number : 58369664
  • Molecular Weight : 292.24 g/mol

The presence of the bromoacetyl group suggests potential reactivity, which may contribute to its biological activity.

This compound exhibits several mechanisms of action that are relevant to its biological activity:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases, particularly PKC-theta, which plays a crucial role in T cell activation and immune response modulation. This inhibition can lead to therapeutic benefits in immunological disorders such as autoimmune diseases and inflammatory conditions .
  • Antimicrobial Activity : Compounds with similar structures have shown promise in overcoming antibiotic resistance by targeting bacterial cell wall synthesis pathways. This suggests that this compound may possess antimicrobial properties .

Therapeutic Applications

The potential therapeutic applications for this compound include:

  • Immunosuppressive Therapy : Due to its ability to inhibit T cell activation, this compound could be useful in treating conditions where immune suppression is desired, such as organ transplantation or autoimmune diseases .
  • Antimicrobial Treatments : Its possible effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic therapies .

Summary of Relevant Studies

Study ReferenceFocusKey Findings
PKC-theta InhibitionIdentified potential for immunosuppressive applications.
Antimicrobial ActivitySuggested effectiveness against resistant bacteria.

Q & A

Q. What are the established synthetic routes for preparing trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the carbamate via reaction of a trans-4-substituted cyclohexylamine with tert-butyl isocyanate, and (2) introduction of the bromoacetyl group. For the first step, a tertiary amine catalyst (e.g., triethylamine) under mild conditions (~0–25°C) is recommended to minimize side reactions . For bromoacetylation, a bromoacetyl bromide or equivalent reagent can react with the intermediate carbamate. Optimization includes controlling stoichiometry (1:1.2 molar ratio for bromoacetylating agent) and using inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • 1H NMR : Analyze signals for the tert-butyl group (δ ~1.4 ppm, singlet), cyclohexyl protons (δ ~1.2–2.2 ppm, multiplet), and bromoacetyl carbonyl (δ ~3.8–4.2 ppm for CH2Br adjacent to ketone) .
  • HPLC : Use a C18 column with UV detection at 210–220 nm to assess purity. A retention time shift may indicate impurities like unreacted starting materials .
  • IR Spectroscopy : Confirm carbamate (C=O stretch ~1690–1720 cm⁻¹) and bromoacetyl (C=O ~1700 cm⁻¹; C-Br ~550 cm⁻¹) functional groups .

Q. What are the key considerations for handling and storing this compound to prevent decomposition?

  • Methodological Answer : Store at –20°C under nitrogen or argon to avoid moisture-induced hydrolysis of the carbamate or bromoacetyl group. Use amber vials to prevent light degradation. During handling, employ PPE (gloves, goggles) and work in a fume hood to mitigate exposure to brominated byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromoacetyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions. Key parameters include the electrophilicity of the bromoacetyl carbon and steric effects from the cyclohexyl/tert-butyl groups. Solvent effects (e.g., DMF vs. THF) are modeled using implicit solvation (PCM). Compare calculated activation energies with experimental kinetic data to validate predictions .

Q. What experimental strategies resolve contradictions in reported reaction yields during derivative synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify critical factors. For example, higher temperatures (>40°C) may degrade the bromoacetyl group, reducing yields .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed carbamate or elimination products). Adjust protecting groups (e.g., Fmoc instead of Boc) if instability is observed .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer :
  • Core Modifications : Replace the bromoacetyl group with chloroacetyl or iodoacetyl to assess halogen effects on reactivity .
  • Cyclohexyl Ring Functionalization : Introduce substituents (e.g., hydroxyl, amino) to evaluate steric/electronic impacts on binding. Use Mitsunobu reactions or reductive amination for regioselective modifications .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. IC50 values and kinetic parameters (Km, Vmax) correlate structural changes with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for trans vs. cis isomers of related carbamates?

  • Methodological Answer :
  • NOE Spectroscopy : Perform 2D NOESY to confirm trans configuration by observing through-space interactions between the cyclohexyl C-H and tert-butyl protons .
  • X-ray Crystallography : Resolve absolute stereochemistry for ambiguous cases. Compare unit cell parameters with literature data for validation .

Application-Oriented Questions

Q. What strategies enable the use of this compound as a bifunctional linker in PROTAC (Proteolysis-Targeting Chimeras) development?

  • Methodological Answer :
  • Conjugation Chemistry : Attach E3 ligase ligands (e.g., thalidomide analogs) via the bromoacetyl group (thiol-bromoacetyl coupling) and target protein binders (e.g., kinase inhibitors) to the carbamate nitrogen. Optimize linker length/spacing using molecular docking simulations .
  • Cellular Efficacy : Evaluate PROTAC activity via Western blotting (target protein degradation) and cytotoxicity assays (IC50 in cancer cell lines) .

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